Sonepiprazole (CAS 170858-33-0), also known as PNU-101387 or U-101387, is a highly selective, brain-penetrant dopamine D4 receptor antagonist belonging to the phenylpiperazine class [1]. In procurement and material selection, it is primarily valued as a precision pharmacological probe due to its >200-fold selectivity for the D4 receptor over D1, D2, D3, serotonergic, and adrenergic receptors . Unlike typical antipsychotics or mixed-action neuroleptics, Sonepiprazole acts as a neutral antagonist devoid of intrinsic agonist activity[1]. Its robust solubility in standard laboratory solvents and its lack of motor-impairing side effects make it an optimal baseline material for neuropharmacological assays, vascular biology studies, and behavioral models requiring strict isolation of D4-mediated pathways .
Substituting Sonepiprazole with broader-spectrum dopamine antagonists (such as haloperidol or clozapine) fundamentally compromises assay integrity [1]. Haloperidol heavily targets D2 receptors, inducing catalepsy and severe motor suppression that confound behavioral readouts like prepulse inhibition or cognitive testing [2]. Clozapine, while active at D4, exhibits low-nanomolar affinity for 5-HT2, muscarinic, and histaminergic receptors, making it impossible to attribute downstream signaling exclusively to D4 pathways [3]. Furthermore, Sonepiprazole’s specific neutral antagonist profile and high formulation stability ensure reliable dosing and target engagement that non-selective analogs cannot replicate, preventing costly experimental artifacts in both in vitro and in vivo models[1].
Sonepiprazole demonstrates exceptional binding affinity for the human dopamine D4 receptor (Ki = 10 nM) while maintaining remarkably low affinity for D1, D2, D3, 5-HT1A, and 5-HT2 receptors (Ki > 2000 nM) [1]. When compared to the atypical antipsychotic clozapine, which binds promiscuously to D4, 5-HT2, and muscarinic receptors in the low nanomolar range, Sonepiprazole provides a >200-fold selectivity window . This strict selectivity ensures that downstream molecular readouts, such as c-fos gene expression in the medial prefrontal cortex, are definitively driven by D4 antagonism rather than off-target monoamine modulation [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Sonepiprazole: Ki = 10 nM (D4); Ki > 2000 nM (D1/D2/D3/5-HT) |
| Comparator Or Baseline | Clozapine: Low nanomolar affinity across D4, 5-HT2, and muscarinic receptors |
| Quantified Difference | >200-fold selectivity for D4 over other monoamine receptors for Sonepiprazole |
| Conditions | Radioligand binding assays on cloned human receptors |
Procurement of this highly selective probe is essential for researchers who must isolate D4-specific pathways without the confounding noise of D2 or serotonin receptor blockade.
In vivo behavioral models require antagonists that do not inherently suppress motor activity. Sonepiprazole (dosed at 3-30 mg/kg) successfully reverses apomorphine-induced prepulse inhibition (PPI) deficits without altering spontaneous locomotor activity or inducing catalepsy [1]. In stark contrast, the typical D2-preferring antagonist haloperidol induces profound catalepsy and severe motor suppression, which can generate false positives or invalidate cognitive and sensory-motor gating assays [2]. By avoiding extrapyramidal side effects, Sonepiprazole ensures that changes in behavioral readouts are purely cognitive or sensory in nature [1].
| Evidence Dimension | Motor Suppression / Catalepsy Induction |
| Target Compound Data | Sonepiprazole: No catalepsy or spontaneous locomotor alteration at 3-30 mg/kg |
| Comparator Or Baseline | Haloperidol: Profound catalepsy and motor suppression at equivalent receptor-blocking doses |
| Quantified Difference | Complete absence of extrapyramidal motor impairment with Sonepiprazole |
| Conditions | Rodent models (apomorphine challenge and prepulse inhibition assays) |
Buyers conducting in vivo cognitive or sensory-motor gating assays must select Sonepiprazole to prevent motor deficits from confounding their behavioral data.
The preparation of reliable stock solutions is a critical processability metric for in vitro screening and in vivo dosing. Sonepiprazole exhibits a high solubility of 30 mg/mL in standard aprotic laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This robust solubility profile outperforms many lipophilic benzimidazole or piperazine-based baseline compounds, which often precipitate or require complex surfactant formulations . The ability to achieve stable, highly concentrated stock solutions ensures reproducible serial dilutions and consistent bioavailability across diverse experimental platforms .
| Evidence Dimension | Solvent Solubility |
| Target Compound Data | Sonepiprazole: 30 mg/mL in DMSO and DMF |
| Comparator Or Baseline | Standard lipophilic D4 antagonists: Often <5-10 mg/mL, requiring complex vehicles |
| Quantified Difference | Reliable 30 mg/mL threshold in standard aprotic solvents |
| Conditions | Standard laboratory stock solution preparation at room temperature |
Procurement teams prioritize Sonepiprazole for its ease of handling and formulation stability, which minimizes batch-to-batch variability in high-throughput assays.
In vascular biology, Sonepiprazole serves as a unique functional probe for endothelial D4 receptors. In ex vivo human umbilical artery (HUA) rings, Sonepiprazole induces potent relaxation with a pEC50 of 7.62 ± 0.10, an effect attributed to D4 receptor heterodimerization in the endothelium[1]. This contrasts sharply with D2 receptor activation, which primarily mediates contraction in these tissues[1]. The ability of Sonepiprazole to selectively isolate this relaxant pathway without triggering D1- or D2-mediated vascular tone changes makes it an irreplaceable material for studying placental and umbilical hemodynamics [1].
| Evidence Dimension | Vascular Tone Modulation (pEC50) |
| Target Compound Data | Sonepiprazole: Induces HUA relaxation with pEC50 = 7.62 ± 0.10 |
| Comparator Or Baseline | D2 receptor ligands: Induce vascular contraction |
| Quantified Difference | Specific nanomolar-potency relaxation vs. off-target contraction |
| Conditions | Ex vivo human umbilical artery (HUA) rings pre-contracted with U-46619 |
For researchers investigating vascular endothelial function, Sonepiprazole is the definitive choice for isolating D4-specific vasodilation mechanisms from broader dopaminergic responses.
Sonepiprazole is the preferred pharmacological tool for isolating D4-mediated signaling in the central nervous system. Because it lacks the D2/D3 and 5-HT receptor cross-reactivity seen in clozapine and haloperidol, it is extensively used to study c-fos gene expression in the medial prefrontal cortex and to map D4-specific neural circuits without off-target noise [1].
Due to its complete lack of catalepsy induction and motor suppression, Sonepiprazole is ideal for in vivo behavioral models such as prepulse inhibition (PPI) and stress-induced cognitive deficit assays. It allows researchers to evaluate cognitive and sensory enhancements without the data-invalidating extrapyramidal side effects typical of broader dopamine antagonists [2].
Sonepiprazole is specifically procured for ex vivo and in vitro vascular biology studies, particularly those involving human umbilical vessels. Its unique ability to induce endothelial relaxation (pEC50 = 7.62) via D4 heterodimerization makes it a critical reagent for investigating placental blood flow and endothelial dysfunction [3].